4-(Dodecyloxy)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Dodecyloxy)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a dodecyloxy group, a trifluoromethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of 4-hydroxybenzonitrile with dodecyl bromide in the presence of a base, followed by trifluoromethylation using a suitable reagent such as trifluoromethyl iodide or Umemoto’s reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecyloxy)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl and dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-(Dodecyloxy)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Mechanism of Action
The mechanism by which 4-(Dodecyloxy)-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the dodecyloxy group can influence its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-(trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
Uniqueness
4-(Dodecyloxy)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a long alkyl chain (dodecyloxy group) and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced chemical stability, making it valuable for specific applications in various fields .
Biological Activity
4-(Dodecyloxy)-2-(trifluoromethyl)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a benzonitrile backbone with a dodecyloxy group and a trifluoromethyl substituent. The structural formula can be represented as follows:
This structure contributes to its lipophilicity and reactivity, influencing its interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing trifluoromethyl groups have shown significant activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | TBD |
Similar Compounds | MRSA | 20 µM |
Anti-Inflammatory Activity
The anti-inflammatory properties of similar benzonitrile derivatives have been documented, suggesting that this compound may also exhibit such effects. The mechanism is thought to involve inhibition of pro-inflammatory pathways, particularly through modulation of NF-κB activity .
Cytotoxic Effects
In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For example, compounds with similar structural motifs have been tested against A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer) cell lines. Results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin .
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
A549 | TBD | 52.1 |
HCT116 | TBD | TBD |
HePG2 | TBD | TBD |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The dodecyloxy and trifluoromethyl groups may enhance binding affinity to specific enzymes or receptors involved in inflammatory responses or microbial resistance.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting microbial cell integrity.
Case Studies
- Antimicrobial Evaluation : A study investigated the efficacy of various benzonitrile derivatives against bacterial strains. The results indicated that compounds with trifluoromethyl substitutions consistently showed enhanced antibacterial properties compared to their non-substituted counterparts .
- Cancer Cell Line Studies : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role for this compound in cancer therapy .
Properties
CAS No. |
915779-75-8 |
---|---|
Molecular Formula |
C20H28F3NO |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-dodecoxy-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C20H28F3NO/c1-2-3-4-5-6-7-8-9-10-11-14-25-18-13-12-17(16-24)19(15-18)20(21,22)23/h12-13,15H,2-11,14H2,1H3 |
InChI Key |
HOIPNDMXJWZJKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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